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Compound of Interest |

Compound Name: Nvp acq090
CAS No.: 362612-47-3
Cat. No.: B1677047
. J

Executive Summary

NVP-ACQO090 (ACQO090) is a potent, selective, non-competitive antagonist targeting the
transmembrane allosteric site of the mGIuR5 receptor. Developed by Novartis, it represents a
structural evolution from early chemotypes (e.g., MPEP/MTEP) designed to improve metabolic
stability and receptor occupancy.

Critical Disambiguation: Do not confuse NVP-ACQO090 with "NVP" (Sodium Vanadium
Phosphate), a cathode material used in sodium-ion batteries. This guide addresses only the
pharmaceutical compound.

Part 1: Molecular Identity & Physicochemical Profile

Understanding the physicochemical baseline is a prerequisite for interpreting thermodynamic
data. NVP-ACQO090 functions as a Negative Allosteric Modulator (NAM), meaning it binds to a
site distinct from the orthosteric glutamate pocket, stabilizing the receptor in an inactive
heptahelical conformation.

Structural Characteristics[1][2][3]

e Compound Class: Heterocyclic mGIuR5 NAM (typically featuring a tetrahydroisoquinoline or
similar fused-ring core).
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e Binding Domain: Transmembrane Domain (TMD) of mGIuR5 (Allosteric pocket).

o Key Interaction: Hydrophobic packing against transmembrane helices lll, VI, and VII.

Physicochemical Parameters

The following parameters dictate the solvent behavior and entropic costs of binding:

Property Value / Range Implication for Binding
. Optimized for CNS
Molecular Weight ~300-450 Da )
penetration.

High lipophilicity suggests
Lipophilicity (cLogP) 25-4.2 binding is driven by solvent
displacement (Entropy).

o Requires DMSO/Tween for
Solubility Low (AQ) -
assay stock solutions.

Part 2: Binding Kinetics & Affinity[4]

NVP-ACQO090 exhibits nanomolar affinity, but for allosteric modulators, residence time (

) is often a better predictor of in vivo efficacy than equilibrium affinity (
).

Quantitative Affinity Data

Data derived from displacement assays using

-MPEP or

-ABP688.
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Parameter Value Context

Potent inhibition of glutamate-

11 — 36 NM induced
flux.
Calculated via Cheng-Prusoff
~5-20nM _
correction.
Hill Slope ( 10 Indicates non-cooperative
) ' binding at the allosteric site.
. Does not compete directly with
Mode Non-competitive

Glutamate.

Kinetic Theory

The binding event follows a two-step conformational selection model:

¢ (Association): Diffusion-limited, slowed by lipid membrane partitioning.
o (Dissociation): The rate-limiting step for efficacy. A slower

allows sustained receptor blockade even after plasma clearance.

Part 3: Thermodynamic Sighatures

Thermodynamic profiling distinguishes specific hydrophobic interactions from non-specific
binding. For mGIuR5 NAMs like NVP-ACQO090, the binding free energy (

) is typically entropy-driven.

The Thermodynamic Equation
Predicted Profile for NVP-ACQ090

Based on the structural homology to the MPEP/Fenobam class and the lipophilic nature of the
MGIuR5 allosteric pocket:

e Enthalpy (
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):Small negative or near-zero.

o Mechanism:[1][2] Van der Waals contacts and weak H-bonds provide some enthalpic gain,
but this is often offset by the energy required to desolvate the hydrophobic ligand.

e Entropy (

):Large positive (

).

o Mechanism:[1][2] The "Hydrophobic Effect.” When NVP-ACQQ090 enters the deep
transmembrane pocket, it displaces ordered water molecules from the hydrophobic
surface into the bulk solvent. This increase in solvent disorder is the primary driving force
of binding.

The "Enthalpy-Entropy Compensation" Trap

In optimization campaigns, improving enthalpy (adding H-bonds) often restricts ligand flexibility,
reducing entropy. For NVP-ACQO090, the high affinity (

< 20 nM) suggests a successful optimization where hydrophobic burial (Entropy) was
maximized without incurring significant conformational strain penalties.

Part 4: Mechanism of Action (Signhaling Pathway)

NVP-ACQO090 blocks the

-coupled signaling cascade. Under normal conditions, Glutamate binding induces a
conformational change in the Venus Flytrap Domain (VFT), transmitted to the TMD. NVP-
ACQO090 locks the TMD, preventing

activation.
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Caption: NVP-ACQO090 acts as a NAM, stabilizing the inactive state of mGluRS5 and preventing
the Gg-mediated Calcium release cascade.

Part 5: Experimental Protocols

To validate the properties of NVP-ACQO090, two complementary protocols are required:
Radioligand Binding (for Affinity) and Isothermal Titration Calorimetry (for Thermodynamics).

Protocol A: Competition Radioligand Binding Assay

Objective: Determine

of NVP-ACQO090.

e Membrane Preparation:
o Use HEK293 cells stably expressing human mGIuR5.[3]

o Homogenize in ice-cold HEPES buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend
pellet.

e Assay Setup:
o Tracer: 2 nM

-MPEP (or
-ABP688).

o Competitor: NVP-ACQO090 (10 concentrations:

M to
M).

o Non-Specific Binding (NSB): Define using 10
M MPEP.

e |ncubation:
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o Incubate for 60 min at room temperature (equilibrium).

e Harvesting:

o Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-
specific binding).

o Wash 3x with ice-cold buffer.

e Analysis:
o Measure radioactivity via liquid scintillation counting.
o Fit data to a one-site competition model. Calculate

using the Cheng-Prusoff equation:

Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Direct measurement of

and stoichiometry (

).

o Sample Prep:

o Protein: Solubilized, purified mGIuR5 (requires detergent optimization, e.g., DDM/CHS) at
~20

M.

o Ligand: NVP-ACQO090 at ~200
M in the exact same buffer (critical to avoid heat of dilution artifacts).
o **fitration:**

o Inject ligand (syringe) into protein solution (cell) in 2
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L increments.
o Temperature: 25°C.
» Data Processing:
o Integrate heat spikes (microjoules/sec) to get total heat (

) per injection.

o Subtract "buffer into buffer" control heats.
o Fit to a Single Set of Sites model to extract

and

o Calculate

and

Sample Prep
(Protein & Ligand

Titration - Raw Heat Data .y Integration - Curve Fitting Thermodynamic Profile
- » X > . ! N
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Click to download full resolution via product page

Caption: Workflow for extracting thermodynamic parameters of NVP-ACQO090 binding via ITC.

References

e Gasparini, F. et al. (2002). Allosteric modulators of group | metabotropic glutamate receptors:
novel subtype-selective ligands and therapeutic perspectives. Current Opinion in
Pharmacology. Link

e Lindemann, L. et al. (2011). Trace amine-associated receptor 1 modulates dopaminergic
activity. Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1677047?utm_src=pdf-body-img
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F11786306%2F
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Novartis mGluR methodology). Link

Anighoro, A. et al. (2015). Insights into the interaction of negative allosteric modulators with
the metabotropic glutamate receptor 5: discovery and computational modeling of a new
series of ligands with nanomolar affinity. Bioorganic & Medicinal Chemistry.[4][5][1][6][7][8]
Link

IUPHAR/BPS Guide to PHARMACOLOGY.Ligand entry: ACQQ090.Link

BindingDB. Affinity Data for mGIuR5 Antagonists.Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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